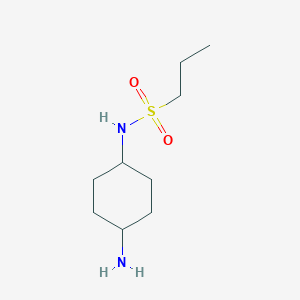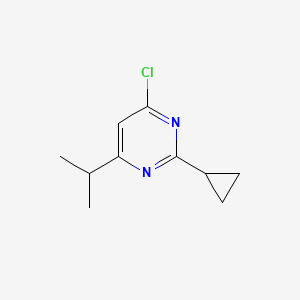
4-Chloro-2-cyclopropyl-6-isopropylpyrimidine
Overview
Description
4-Chloro-2-cyclopropyl-6-isopropylpyrimidine is a chemical compound with the molecular formula C10H13ClN2 . It is used in various applications and is available for purchase from several suppliers .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-cyclopropyl-6-isopropylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 4th position by a chlorine atom, at the 2nd position by a cyclopropyl group, and at the 6th position by an isopropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-cyclopropyl-6-isopropylpyrimidine include a molecular weight of 196.67 g/mol . Other specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources .Scientific Research Applications
Antiviral Activity
4-Chloro-2-cyclopropyl-6-isopropylpyrimidine derivatives have been studied for their antiviral activities. For instance, research has shown that certain pyrimidine derivatives exhibit significant inhibition of retrovirus replication in cell culture, notably against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).
Synthetic Applications
Chloropyrimidine derivatives, including those similar to 4-Chloro-2-cyclopropyl-6-isopropylpyrimidine, are valuable as active dehydrating and desulfhydrylating reagents for the preparation of various organic compounds. These derivatives are particularly useful in the synthesis of carbodiimides, isothiocyanates, esters, lactones, amides, or nitriles (Kondo et al., 1981).
Molecular Conformational Analysis
Studies have also focused on the molecular conformational analysis, reactivity, vibrational spectral analysis, and molecular dynamics of pyrimidine derivatives. This includes examining their potential as precursors to bioactive agents, identifying electrophile attacking sites, and understanding their intra-molecular interactions (Al-Omary et al., 2017).
Crystal Structure Investigations
The crystal structures of various pyrimidine derivatives, including those related to 4-Chloro-2-cyclopropyl-6-isopropylpyrimidine, have been analyzed. These studies help in understanding the molecular interactions and stability of these compounds (Jeon et al., 2015).
Synthesis of Biologically Active Compounds
There has been significant interest in the synthesis of biologically active compounds using pyrimidine cores. Research has been conducted on the efficient synthesis of pyrimidine core structures for developing new classes of antibacterial agents (Rosen et al., 2009).
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-6-isopropylpyrimidine is not specified in the available resources. The mechanism of action of a chemical compound typically refers to its interactions with biological systems, which is not applicable in this context as this compound is not known to be a bioactive molecule .
properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-6(2)8-5-9(11)13-10(12-8)7-3-4-7/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLXGJBTKAGUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-isopropylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



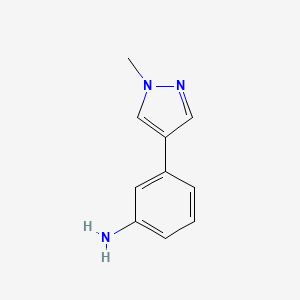
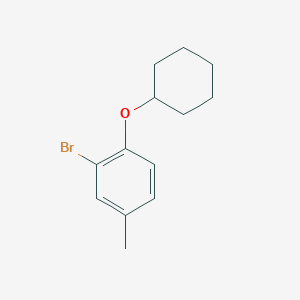
![5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1461236.png)
![6-Oxo-1-[(propylcarbamoyl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1461237.png)

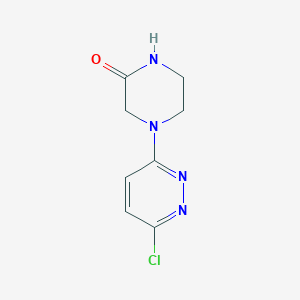
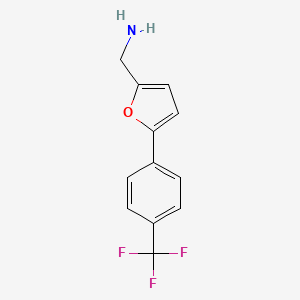
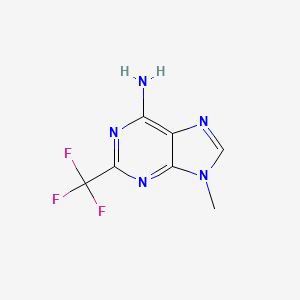

![[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine](/img/structure/B1461249.png)
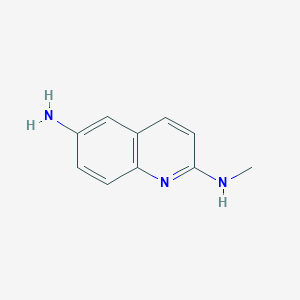
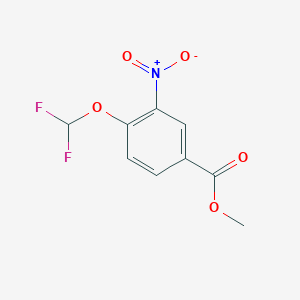
![6-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1461255.png)
